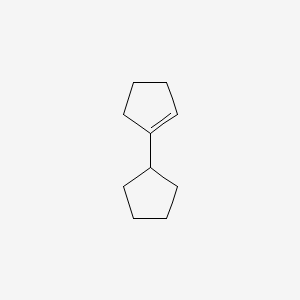

1-Cyclopentylcyclopentene

Description

Historical Context of Related Cyclopentene (B43876) Chemistry Research

The study of cyclopentene and its derivatives is built on a rich history of organic chemistry. Cyclopentene itself was first prepared by Carl Gärtner in 1893. wikipedia.org Since then, the chemistry of five-membered rings has expanded significantly. A major advancement in the synthesis of substituted cyclopentenes was the development of the vinylcyclopropane-cyclopentene rearrangement, a ring expansion reaction that has become a key strategy in the total synthesis of complex natural products. wikipedia.orgwikipedia.org

The mid-20th century saw the advent of Ziegler-Natta catalysts, which revolutionized polymer science by enabling the polymerization of olefins, including the ring-opening metathesis polymerization (ROMP) of cyclic monomers like cyclopentene. wikipedia.orgbritannica.com This spurred further research into the reactions of cycloalkenes. Synthetic methodologies continued to evolve, with various techniques being developed for creating substituted cyclopentenes. These include reactions using organoboranes to form 1-alkylcycloalkenes from cycloalkanones, as demonstrated in the early 1980s, and more modern methods involving iridium-catalyzed borylation and organocerium reagents. organic-chemistry.orgoup.com These foundational developments in cyclopentene synthesis and reactivity provide the essential backdrop for understanding the formation and study of more complex derivatives like 1-cyclopentylcyclopentene.

Significance of this compound as a Research Target

The significance of this compound in research is not as a primary industrial product, but rather as an indicator and probe for understanding complex chemical processes. Its formation is often diagnostic of specific catalytic pathways. For instance, in studies involving pentanuclear nickel hydride catalysts, the reaction with cyclopentene yielded a mixture containing this compound. uwindsor.ca The generation of this dimer provides crucial clues about the nature of the catalytic intermediates and the mechanism of catalysis termination. uwindsor.ca

Furthermore, the compound's appearance as a byproduct in the direct hydration of cyclopentene to cyclopentanol (B49286) over zeolite catalysts is of interest. researchgate.net In these processes, minimizing byproducts like this compound is key to improving selectivity towards the desired alcohol product. researchgate.net Therefore, studying its formation helps in optimizing reaction conditions for industrially significant processes. More recently, its discovery as a constituent of the essential oil from the plant Clausena anisum-olens has designated it as a target for research in natural product chemistry and its potential biological activities. nih.govscienceopen.com

Overview of Key Research Domains for the Compound

Research involving this compound is concentrated in a few specialized domains where its formation or presence provides specific chemical information.

Catalysis and Mechanistic Studies : The compound is a key subject in the study of alkene dimerization and oligomerization reactions. Mechanistic investigations of how catalysts based on transition metals like nickel mediate the coupling of cyclopentene molecules have identified this compound as a product. uwindsor.ca Its formation during the hydration of cyclopentene on solid acid catalysts like MCM-22 zeolites is also studied to understand and control reaction selectivity. researchgate.net

Natural Product Chemistry and Chemical Ecology : A distinct area of research for this compound is its role as a natural product. It has been identified as a minor component in the essential oil of Clausena anisum-olens. nih.govscienceopen.com This has led to its inclusion in studies screening for the biological activity of essential oil components, specifically examining its repellency against stored product insects. nih.gov

Polymer Science : While direct studies on the polymerization of this compound are not prominent, research on its isomers, such as 3-cyclopentylcyclopentene (B13794198), exists within the context of polymer chemistry. acs.org The study of cyclopentyl-substituted cyclopentenes contributes to a broader understanding of how bulky substituents affect polymerization processes like those initiated by metallocene catalysts. acs.org

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆ | nih.govnist.gov |

| Molecular Weight | 136.23 g/mol | nih.govchemeo.com |

| CAS Number | 4884-21-3 | nih.govnist.gov |

| IUPAC Name | This compound | nih.gov |

| Normal Boiling Point | 464.35 ± 0.50 K | chemeo.com |

| Normal Melting Point | 191.85 ± 0.60 K | chemeo.com |

| Enthalpy of Vaporization (ΔvapH°) | 39.63 kJ/mol | chemeo.com |

| Octanol/Water Partition Coeff. (logPoct/wat) | 3.287 | chemeo.com |

| Kovats Retention Index (Standard non-polar) | 1096.2 | nih.gov |

Structure

3D Structure

Properties

CAS No. |

4884-21-3 |

|---|---|

Molecular Formula |

C10H16 |

Molecular Weight |

136.23 g/mol |

IUPAC Name |

1-cyclopentylcyclopentene |

InChI |

InChI=1S/C10H16/c1-2-6-9(5-1)10-7-3-4-8-10/h5,10H,1-4,6-8H2 |

InChI Key |

UJZQAOVZOCQFOO-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)C2=CCCC2 |

Origin of Product |

United States |

Synthetic Methodologies and Formation Pathways

Thermal Decomposition and Pyrolysis Routes

High-temperature decomposition, or pyrolysis, of certain polycyclic hydrocarbons serves as a direct route to 1-Cyclopentylcyclopentene. This process involves the fragmentation and rearrangement of larger molecules in an inert atmosphere.

This compound has been identified as a primary product resulting from the thermal decomposition of exo-Tetrahydrodicyclopentadiene (B1248782) (exo-THDCP), which is the main component (over 96%) of the high-density jet fuel JP-10. researchgate.netresearchgate.netresearchgate.net Studies conducted in batch-type reactors show that exo-THDCP begins to decompose at temperatures exceeding 623 K. researchgate.netresearchgate.net In these processes, this compound is formed alongside other C10 hydrocarbon isomers, with C10 compounds being the major products. researchgate.netresearchgate.net Other significant initial products include cyclopentene (B43876) and 1,4-pentadiene (B1346968), resulting from the initial C-C bond cleavage of the precursor molecule. researchgate.net

| Product | Chemical Formula | Significance | Source |

|---|---|---|---|

| This compound | C10H16 | Primary Decomposition Product | researchgate.netresearchgate.netnist.gov |

| 4-methyl-2,3,4,5,6,7-hexahydro-1H-indene | C10H16 | Primary Decomposition Product | researchgate.netresearchgate.net |

| Cyclopentene | C5H8 | Initial Product; Major Component in Liquid Products | researchgate.netescholarship.org |

| 1,4-pentadiene | C5H8 | Initial Product from C-C Bond Scission | researchgate.net |

| Ethylene (B1197577) | C2H4 | Major Gaseous Product | escholarship.orgresearchgate.net |

| Cyclopentadiene (B3395910) | C5H6 | Significant Product at Higher Temperatures | escholarship.orgresearchgate.net |

| Benzene | C6H6 | Observed under High Pressure and Temperature | escholarship.orgresearchgate.net |

The decomposition process is understood to proceed via two primary initiation pathways:

The dissociation of an ethylene molecule, leading to the formation of a C8 hydrocarbon intermediate. researchgate.netnih.gov

The cleavage of the molecule into two C5 hydrocarbon fragments, such as 1,4-pentadiene and cyclopentene. researchgate.net

More detailed kinetic models show that the conversion of exo-THDCP is largely driven by H-abstraction reactions, which produce six distinct C10H15 tricyclodecyl radicals. mit.edu These radicals are unstable and subsequently undergo rapid decomposition through C-H and C-C β-scission reactions, ultimately leading to the observed distribution of stable products, including this compound. mit.edu

| Parameter | Value | Method | Source |

|---|---|---|---|

| Activation Energy (Ea) | 58.4 kcal/mol | Calculated (ReaxFF MD) | researchgate.netnih.gov |

| Activation Energy (Ea) | 62.4 kcal/mol | Experimental | researchgate.netnih.gov |

| Primary Mechanism | Strain-facilitated C-C bond cleavage | Theoretical & Experimental | researchgate.netnih.gov |

| Key Intermediates | Tricyclodecyl radicals | Kinetic Modeling | mit.edu |

The distribution of products from the pyrolysis of JP-10 is highly sensitive to reaction conditions, particularly pressure and temperature. escholarship.orgresearchgate.net Experiments conducted at supercritical pressures (3.5–7 MPa) demonstrate that increasing the pressure suppresses the formation of gaseous products. researchgate.net While the yield of some products like propylene (B89431) is not significantly affected by pressure, the distribution of major products such as ethylene and 1,3-cyclopentadiene is notably altered. researchgate.netresearchgate.net

Temperature also plays a critical role. In pyrolysis studies conducted between 900 K and 1600 K, the branching ratios of the products shift significantly. escholarship.org For instance, the yield of cyclopentene decreases from 10% at 1200 K to 1% at 1600 K, suggesting it acts as an intermediate that is consumed at higher temperatures. escholarship.org Conversely, the production of smaller, more stable molecules like acetylene (B1199291) increases with temperature. escholarship.org

| Product | Branching Ratio at 1200 K | Branching Ratio at 1600 K | Source |

|---|---|---|---|

| Allyl Radical | ~29% | ~5% | escholarship.org |

| Cyclopentene | ~10% | ~1% | escholarship.org |

| Allene + Methylacetylene | <1% (at 1300 K) | ~7.7% | escholarship.org |

| Acetylene | Not significant | ~1.85% (from 1400 K) | escholarship.org |

Radical-Mediated Formation Pathways

Radical chemistry provides an alternative route to the formation of C10 dimers like this compound, originating from smaller C5 precursors. These pathways are typically initiated photochemically.

The mercury-photosensitized decomposition of cyclopentane (B165970) vapor is a classic method for generating cyclopentyl radicals. cdnsciencepub.comresearchgate.net In this process, Hg 6(3P1) atoms, excited by light, react with cyclopentane, causing the scission of a C-H bond to produce a hydrogen atom and a cyclopentyl radical. cdnsciencepub.comresearchgate.net The primary quantum yield for this substrate decomposition is approximately 0.8. researchgate.net While the initial major products are hydrogen, cyclopentene, and bicyclopentyl (B158630), prolonged exposure and extensive decomposition lead to the formation of secondary products. researchgate.net Among these is a C10H16 compound, which has been identified as a cyclopentyl cyclopentene isomer. researchgate.net

Once formed, cyclopentyl radicals can undergo two primary competing reactions: disproportionation and recombination. cdnsciencepub.comresearchgate.net

Disproportionation: A hydrogen atom is transferred from one radical to another, resulting in the formation of one saturated molecule (cyclopentane) and one unsaturated molecule (cyclopentene). cdnsciencepub.comresearchgate.net

Recombination: Two cyclopentyl radicals combine to form a single larger molecule, bicyclopentyl (also known as dicyclopentyl). cdnsciencepub.comresearchgate.net

Kinetic studies have shown that the activation energies for the disproportionation and recombination of cyclopentyl radicals are effectively the same (E_disp - E_recomb = 0). cdnsciencepub.com The formation of this compound in this system is not a primary step but arises from secondary reactions involving the initial products, such as the further reaction of cyclopentyl radicals with the newly formed cyclopentene, especially under conditions of prolonged irradiation. researchgate.net

| Reaction Pathway | Products | Source |

|---|---|---|

| Disproportionation | Cyclopentane, Cyclopentene | cdnsciencepub.comresearchgate.net |

| Recombination | Bicyclopentyl | cdnsciencepub.comresearchgate.net |

| Secondary Reactions | Cyclopentyl cyclopentene | researchgate.net |

By-product Formation in Catalytic Processes

The industrial synthesis of various commodity and specialty chemicals often involves catalytic reactions where side reactions can lead to the formation of unexpected or undesired compounds. This compound is one such compound that has been identified as a by-product in key industrial processes.

Occurrence in Cyclopentyl Methyl Ether Synthesis

Cyclopentyl methyl ether (CPME) has gained prominence as a green and effective solvent, and its synthesis is a significant industrial process. One of the primary methods for producing CPME is through the acid-catalyzed addition of methanol (B129727) to cyclopentene. wikipedia.org During this process, several by-products are formed, with this compound (also referred to as CPCPen in some literature) being a notable one. mdpi.com Other significant by-products include cyclopentene, dimethylether, and dicyclopentylether. mdpi.comresearchgate.net The formation of these by-products complicates the purification process of CPME and represents a loss of feedstock. mdpi.com

Experimental studies on CPME synthesis have identified reactor effluent to contain these by-products, highlighting the need for efficient separation processes to achieve high-purity CPME. mdpi.com

Investigation of Reaction Conditions Leading to By-product Formation

The formation of this compound as a by-product is intrinsically linked to the reaction conditions employed during the synthesis of cyclopentyl methyl ether. The use of solid acid catalysts, such as zeolites, is common in CPME production. mdpi.com While certain zeolites like MCM-22 have shown high selectivity towards cyclopentanol (B49286) (a precursor to CPME) in liquid-phase hydration of cyclopentene by suppressing the formation of by-products like this compound and dicyclopentylether, other catalysts and reaction conditions are less selective. researchgate.net

Research indicates that gas-phase reactions and the use of different types of acid catalysts can lead to an increase in the formation of these by-products. researchgate.net For instance, the use of hydrochloric acid as a catalyst for reactions involving cyclopentene has been shown to produce 4-cyclopentylcyclopentene, which can then rearrange to form a more stable isomer with the double bond located between the two rings, likely this compound. researchgate.net This suggests that strong Brønsted acids can promote the dimerization of cyclopentene, which is the foundational reaction for the formation of this compound.

Optimal conditions for CPME synthesis, which aim to minimize by-product formation, include a reaction temperature of around 100°C and specific feedstock flow rates. mdpi.com Deviation from these optimized parameters, such as higher temperatures or different catalyst choices, could inadvertently favor the dimerization of cyclopentene and increase the yield of this compound.

Exploratory Synthetic Approaches to Analogues and Isomers

Beyond its formation as a by-product, the synthesis of this compound and its isomers can be approached through direct synthetic strategies. These methods often involve the dimerization of cyclopentene or related cycloalkylation reactions.

Acid-Catalyzed Dimerization of Cyclopentene Analogues

The acid-catalyzed dimerization of alkenes is a fundamental organic reaction. In the context of cyclopentene, this reaction provides a direct route to its dimers, including isomers of cyclopentylcyclopentene. The use of Brønsted acidic ionic liquids as catalysts has been explored for the esterification of aliphatic acids with olefins, and in the case of cyclopentene, significant dimerization was observed. ionike.com

In one such study, the reaction of acetic acid with cyclopentene in the presence of a Brønsted acidic ionic liquid yielded not only the expected cyclopentyl acetate (B1210297) but also a substantial amount of cyclopentene dimers. ionike.com These dimers were identified as a mixture of compounds, including 3-cyclopentylcyclopentene (B13794198). ionike.com It is plausible that under acidic conditions, the initially formed 3-cyclopentylcyclopentene could isomerize to the more thermodynamically stable this compound.

The following table summarizes the products formed during the acid-catalyzed reaction of cyclopentene in the presence of acetic acid and a Brønsted acidic ionic liquid.

| Product | Selectivity (%) |

| Tricyclo[4.4.0.0(2,8)]decane | 35 |

| 3-Cyclopentylcyclopentene | 10 |

| 1-Methylenespiro[4.4]nonane | 9 |

| Cyclopentyl acetate | Not specified |

Data sourced from a study on the esterification of aliphatic acids with olefins promoted by Brønsted acidic ionic liquids. ionike.com

Cycloalkylation Reactions in Cyclopentane Synthesis Research

Cycloalkylation reactions represent a broader class of synthetic methods for the formation of cyclic structures, including those containing the cyclopentane moiety. These reactions involve the alkylation of a molecule with a cyclic alkyl group. While not always directly targeting this compound, the principles of cycloalkylation are fundamental to its synthesis from smaller precursors.

Research in this area has explored various catalytic systems and reaction pathways. For instance, the reduction of stilbenes with sodium metal in tetrahydrofuran (B95107) can generate 1,2-diaryl-1,2-disodiumethanes, which can then undergo cycloalkylation with 1,3-dichloropropanes to yield trans-1,2-diaryl-substituted cyclopentanes. organic-chemistry.org Another approach involves the (−)-sparteine-mediated lithiation and subsequent cycloalkylation of a 9-chloro-2,7-nonadienyl carbamate (B1207046) to produce enantiomerically enriched cis-1,2-divinyl-cyclopentane. nih.govacs.org

These examples, while not producing this compound directly, demonstrate the utility of cycloalkylation strategies in constructing functionalized cyclopentane rings. The principles of forming carbon-carbon bonds to create a five-membered ring are central to the deliberate synthesis of this compound and its derivatives.

Reaction Mechanisms and Reactivity Studies

Unimolecular Decomposition Mechanisms

The unimolecular decomposition of 1-Cyclopentylcyclopentene is primarily studied through high-temperature pyrolysis, where the molecule breaks down into smaller, more stable fragments.

High-temperature pyrolysis of this compound, often as a primary product from the decomposition of the high-energy fuel JP-10 (exo-tetrahydrodicyclopentadiene), leads to a variety of smaller hydrocarbon products. escholarship.orgresearchgate.netresearchgate.net Studies on the pyrolysis of tricyclodecane, which also produces cyclopentylcyclopentene isomers, suggest that the initial decomposition steps for cyclic hydrocarbons involve the formation of diradicals through the cleavage of a C-C bond. nih.govelectronicsandbooks.com For a molecule like this compound, unimolecular decomposition can proceed via breaking a C-H bond or, more commonly, through ring-opening to form a diradical intermediate. electronicsandbooks.com

Subsequent reactions involve propagation steps like β-scission and isomerization. The pyrolysis of C10 hydrocarbons, including this compound, ultimately yields a mixture of smaller molecules. Key products observed in related pyrolysis studies include cyclopentene (B43876) and 1,3-cyclopentadiene, as well as gaseous products like ethylene (B1197577), propene, methane, and hydrogen. escholarship.orgresearchgate.netnih.gov A proposed general mechanism for the unimolecular decomposition of a related isomer, 3-cyclopentylcyclopentene (B13794198), involves the formation of two radicals or five different diradicals through C-C bond fission, which then undergo further reactions. electronicsandbooks.com

Table 1: Major Product Classes from High-Temperature Pyrolysis of Related C10 Hydrocarbons

| Product Class | Representative Molecules | Reference |

| C5 Cycloalkenes | Cyclopentene, 1,3-Cyclopentadiene | escholarship.orgresearchgate.net |

| Gaseous Alkenes | Ethylene, Propene | escholarship.orgnih.gov |

| Gaseous Alkanes | Methane, Ethane | researchgate.net |

| Aromatics | Benzene, Toluene | researchgate.netresearchgate.net |

This table summarizes typical products from the pyrolysis of C10 fuels like JP-10, where this compound is a primary decomposition product.

The activation energy for decomposition is the energy required to initiate the bond-breaking process. For cyclic alkenes, this process is complex. The addition of a hydroxyl radical to alkenes, a reaction class that can exhibit negative activation energies at low temperatures, highlights the complexity of radical-initiated reactions. acs.org For the thermal decomposition of β-hydroxy alkenes, which proceed through a six-membered cyclic transition state, activation energies have been experimentally determined to be in the range of 149-161 kJ·mol⁻¹. researchgate.net While not directly comparable, these values for other cyclic and unsaturated systems provide a general scale for the energy barriers involved in unimolecular reactions. The decomposition of alkyl radicals, which are key intermediates in pyrolysis, is also governed by competing isomerization and fragmentation reactions, each with its own activation barrier. nist.gov

Catalytic Transformations and Associated Mechanisms

In the presence of acid catalysts, this compound participates in a network of reactions including isomerization, hydrogen transfer, and oligomerization, which can lead to the formation of bicyclic compounds and contribute to catalyst deactivation.

This compound is a known product in the acid-catalyzed oligomerization of cyclopentene. researchgate.net For instance, using polyphosphoric acid as a catalyst with cyclopentene and acetic acid results in the formation of this compound alongside other products. sci-hub.se Solid acid catalysts, such as zeolites and silica-alumina, are central to these transformations. revistadechimie.roroyalsocietypublishing.org The reaction network on these catalysts is complex, involving isomerization, cracking, and hydrogen transfer. revistadechimie.robohrium.com Cyclopentene and its oligomers, including this compound, are reactive species within these networks and can act as precursors to larger molecules and coke. rsc.orgacs.org The reactions proceed through carbocation intermediates formed on the acid sites of the catalyst. royalsocietypublishing.org

Hydrogen transfer is a critical reaction pathway in the acid-catalyzed transformation of cyclic olefins. researchgate.net These reactions lead to the formation of saturated alkanes and aromatic compounds from an olefin feed. In the context of cyclopentene reactions, hydrogen transfer is evidenced by the formation of bicyclic compounds like decalin over acid catalysts. researchgate.net The mechanism involves the transfer of a hydride ion from a donor molecule to an acceptor, often mediated by the catalyst surface. diva-portal.orgethernet.edu.et

The dimerization of cyclopentene can lead to this compound, and subsequent acid-catalyzed isomerization can shift the position of the double bond. researchgate.net Further reactions, including intramolecular cyclization facilitated by hydrogen transfer, can lead to the formation of fused ring systems, such as bicyclic C10 hydrocarbons. researchgate.netrsc.org The formation of these condensed structures is often a step towards the creation of larger, polycyclic aromatic compounds that constitute coke. researchgate.net

The formation and subsequent reactions of this compound and other C10 oligomers are strongly linked to catalyst deactivation, primarily through coking. revistadechimie.roscielo.org.co Coke consists of heavy, carbonaceous deposits that block catalyst pores and cover active sites, reducing catalytic activity. researchgate.net

The deactivation process in alkene oligomerization is initiated by the formation of species like cyclopentenyl cations on the acid sites of zeolites. rsc.org These cations can act as scaffolds for the formation of alkylated aromatics and, eventually, larger polycyclic aromatic hydrocarbons (PAHs) that become coke. rsc.org The formation of long oligomers (C10–C16) can also lead to deactivation, as these molecules can become trapped within the catalyst's pore structure, physically blocking access to active sites. rsc.orgscielo.org.coacs.org Studies on cyclopentene hydration over MCM-22 zeolite catalysts also show rapid deactivation caused by the formation of carbonaceous deposits, which are derived from acid-catalyzed reactions of the olefin. researchgate.net

Polymerization and Oligomerization Phenomena

The polymerization of cyclic olefins like cyclopentene and its derivatives is a field of significant interest, driven by the unique properties of the resulting polymers. The presence of a substituent on the cyclopentene ring, as in this compound, introduces additional complexity to the polymerization process.

The polymerization of cyclopentene, particularly using metallocene catalysts, does not proceed via a simple, single pathway. Instead, it involves competitive insertion mechanisms that dictate the microstructure of the resulting polymer. Research using zirconocene (B1252598) catalysts with methylaluminoxane (B55162) (MAO) as a cocatalyst has shown that cyclopentene can be incorporated in both a cis- and trans-1,3 manner. acs.orgresearchgate.net

The hydrooligomerization or polymerization of cyclopentene with specific catalysts like racemic 1,2-ethylenebis(η⁵-indenyl)zirconium dichloride and MAO predominantly yields poly(cis-1,3-cyclopentane). acs.orgresearchgate.net In contrast, using a related catalyst, racemic 1,2-ethylenebis(η⁵-tetrahydroindenyl)zirconium dichloride, results in oligomers with both cis- and trans-1,3-cyclopentane units. acs.orgresearchgate.net

Two primary mechanisms have been proposed to account for the observed trans-1,3 insertion:

Reversible β-hydrogen elimination: This pathway involves the formation of unsaturated oligomers which can then re-insert into the polymer chain. acs.org

Direct interconversion of olefin hydride complexes: This mechanism suggests a more direct route to the trans configuration through the intermediacy of a σ-CH complex. acs.org

Studies involving the polymerization of deuterated cyclopentene (cyclopentene-d₈) showed a significant deuterium (B1214612) isotope effect on the stereochemistry, suggesting that the trans-1,3 insertion occurs mainly through the direct interconversion of olefin hydride complexes rather than reversible chain transfer. acs.org

The introduction of a bulky substituent like the cyclopentyl group directly on the double bond of the cyclopentene ring is expected to have a profound impact on polymerization selectivity and kinetics. While direct studies on the homopolymerization of this compound are scarce in the reviewed literature, the principles can be inferred from copolymerization studies and the behavior of other substituted cyclopentenes.

In a study involving the copolymerization of cyclopentene with 3-cyclopentylcyclopentene-2-d (a deuterated structural isomer of this compound), it was found that the process of reversible β-hydrogen elimination could occur but was not competitive with simple copolymerization. acs.org This suggests that while such side reactions are possible, the primary pathway remains the direct insertion of the monomer units.

The steric hindrance posed by the 1-cyclopentyl group would likely influence the kinetics of the polymerization. Generally, bulkier monomers exhibit slower polymerization rates due to the increased energy barrier for coordination and insertion at the catalytic active site. nih.gov Furthermore, the regioselectivity and stereoselectivity of the insertion would be affected. The catalyst's geometry and the nature of the substituent would determine the preferred orientation of the monomer during insertion, potentially leading to a different polymer microstructure compared to unsubstituted cyclopentene. Hidden kinetic pathways can also play a significant role, sometimes overriding thermodynamic predictions in polymerization processes. ucm.es

During various chemical processes, particularly those involving acid catalysis, cyclopentene and its derivatives have been implicated in the formation of carbonaceous deposits, leading to catalyst deactivation. This compound can be a key player in these mechanisms. It is known to form as a by-product during the acid-catalyzed hydration of cyclopentene to cyclopentanol (B49286). researchgate.net

Research into catalyst deactivation has shown that cyclopentenes can undergo reactions that accelerate the formation of these deposits. ualberta.ca The mechanism involves the formation of larger, polycyclic molecules that strongly adsorb to the catalyst surface, blocking active sites.

Key findings on the role of cyclopentenes in deposit formation are summarized below:

Table 1: Research Findings on Carbonaceous Deposit Formation from Cyclopentenes| Observation | Implication for this compound | Reference |

|---|---|---|

| Cyclopentene has a more significant effect on deposit formation than linear olefins like 1-hexene. | As a cyclopentene derivative, it is a likely contributor to fouling. | ualberta.ca |

| Reactions of cyclopentene on amorphous silica-alumina (ASA) catalysts at 300°C yield bicyclic compounds (e.g., decalin, octalin). | This compound can dimerize or react with other olefins to form heavy, bicyclic, or polycyclic structures that act as coke precursors. | ualberta.ca |

| Hydrogen transfer reactions are integral to the formation of saturated bicyclic deposits like decalin. | The compound can participate in hydrogen transfer networks on the catalyst surface. | ualberta.ca |

| Formation of deposits is a primary cause of deactivation in processes like olefin-aromatic alkylation using thermally cracked naphtha (which contains cyclopentenes). | In refining processes, this compound can contribute to the deactivation of acid catalysts. | ualberta.ca |

| In the liquid-phase hydration of cyclopentene, zeolite catalysts are deactivated by carbon deposits. | As a by-product, this compound contributes to the pool of coke-forming molecules within the reactor. | researchgate.net |

The formation of these carbonaceous materials, often referred to as "coke," is a complex process involving oligomerization, cyclization, and dehydrogenation reactions on the catalyst surface. The high reactivity of the double bond in this compound, coupled with its relatively large molecular weight, makes it a potent precursor to these deactivating species.

General Organic Reaction Mechanisms Applicable to the Compound's Structure

The chemical reactivity of this compound is dominated by its carbon-carbon double bond, making it susceptible to reactions typical of alkenes.

The electron-rich C=C double bond in this compound is a prime target for electrophiles. savemyexams.com An electrophilic addition reaction involves the initial attack by an electrophile (an electron-seeking species) on the double bond, breaking the pi (π) bond and forming a carbocation intermediate. libretexts.org This intermediate is then attacked by a nucleophile to give the final addition product.

Electrophilic Addition: The mechanism proceeds in two main steps:

Electrophilic Attack: The π electrons of the double bond attack an electrophile (E⁺), forming a new sigma (σ) bond and a carbocation. Due to the substitution pattern, the positive charge would reside on the more substituted carbon if possible, but in this symmetrical case, it forms on one of the carbons of the original double bond.

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electron-deficient carbocation, forming the final product. libretexts.org

Nucleophilic Addition: Nucleophilic addition reactions typically occur with polarized double bonds, such as carbonyls (C=O). wikipedia.orglibretexts.org For a C=C double bond, nucleophilic addition is much less common because the bond is not inherently polar and is electron-rich, thus repelling nucleophiles. However, it can occur if the double bond is conjugated with a strong electron-withdrawing group, which is not the case for this compound. Therefore, this compound is not expected to readily undergo nucleophilic addition under standard conditions.

Table 2: Examples of Addition Reactions Applicable to this compound

| Reaction Type | Reagent (Electrophile/Nucleophile Source) | Expected Product | Reference |

|---|---|---|---|

| Electrophilic Addition | Hydrogen Halides (e.g., HBr, HCl) | 1-halo-1-cyclopentylcyclopentane | libretexts.orglasalle.edu |

| Electrophilic Addition | Halogens (e.g., Br₂, Cl₂) | 1,2-dihalo-1-cyclopentylcyclopentane | savemyexams.comlasalle.edu |

| Electrophilic Addition | Water in the presence of acid (H₃O⁺) | 1-cyclopentylcyclopentanol | researchgate.netlasalle.edu |

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer of the original compound. mvpsvktcollege.ac.in Such reactions are often initiated by the formation of an unstable intermediate, such as a carbocation.

Given the structure of this compound, several types of rearrangements could be envisaged, particularly under acidic conditions where carbocation intermediates are formed. For instance, during an electrophilic addition reaction, the initially formed secondary carbocation could potentially undergo a hydride or alkyl shift to form a more stable tertiary carbocation, if such a position were accessible through rearrangement of the ring structure.

Furthermore, this compound itself can be the product of a rearrangement reaction. sci-hub.se Ring-expansion and ring-contraction reactions are a known class of rearrangements. For example, the vinylcyclopropane (B126155) rearrangement is a well-studied reaction that converts a vinyl-substituted cyclopropane (B1198618) into a cyclopentene. wikipedia.org While not directly starting from this compound, this demonstrates a classic pathway for forming the cyclopentene ring structure present in the molecule. More complex rearrangements can also occur, such as those observed in divinylcyclopropane systems, which can lead to a variety of cyclic and bicyclic products. nih.gov

Elimination Reactions

Elimination reactions are a fundamental class of organic reactions in which two substituents are removed from a molecule, typically resulting in the formation of a double or triple bond. libretexts.org In the context of this compound, these reactions are primarily utilized for its synthesis from saturated precursors. The most common pathways involve the removal of a leaving group and a proton from adjacent carbon atoms, a process known as β-elimination. matanginicollege.ac.inlibretexts.org The formation of this compound, a tetrasubstituted alkene, is often favored in these reactions according to Zaitsev's rule, which predicts that the more stable (more substituted) alkene will be the major product. iitk.ac.inlibretexts.org

Key methods for synthesizing this compound via elimination include the dehydration of alcohols and the dehydrohalogenation of alkyl halides. libretexts.org These reactions can proceed through different mechanisms, primarily E1 (unimolecular elimination) or E2 (bimolecular elimination), depending on the substrate, base, and reaction conditions. iitk.ac.in

Dehydration of 1-Cyclopentylcyclopentanol

The acid-catalyzed dehydration of alcohols is a common method for preparing alkenes. masterorganicchemistry.com 1-Cyclopentylcyclopentanol, being a tertiary alcohol, readily undergoes dehydration to form this compound. The reaction is typically carried out by heating the alcohol in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). masterorganicchemistry.com

The mechanism for the dehydration of a tertiary alcohol like 1-cyclopentylcyclopentanol proceeds via an E1 pathway. matanginicollege.ac.inmasterorganicchemistry.com The process involves three key steps:

Protonation of the hydroxyl group by the acid catalyst to form a good leaving group, water.

Loss of the water molecule to form a stable tertiary carbocation intermediate. This is the slow, rate-determining step of the reaction. matanginicollege.ac.in

Deprotonation of a β-hydrogen (a hydrogen on a carbon adjacent to the carbocation) by a weak base (like water or the conjugate base of the acid) to form the alkene.

Given the structure of the 1-cyclopentylcyclopentyl carbocation, removal of a proton from the adjacent carbon within the same ring leads to the formation of the endocyclic alkene, this compound.

| Substrate | Catalyst/Reagent | Conditions | Primary Product | Mechanism |

|---|---|---|---|---|

| 1-Cyclopentylcyclopentanol | H₂SO₄ or H₃PO₄ (strong acid) | Heat | This compound | E1 |

| 2-cyclopentylcyclopentanol | Multifunctional base-acid-metal catalysts | - | Cyclopentylcyclopentenes | Dehydration |

Dehydrohalogenation of 1-Halo-1-cyclopentylcyclopentane

Another significant route to synthesize alkenes is the dehydrohalogenation of alkyl halides. wikipedia.orglibretexts.org This reaction involves the removal of a hydrogen atom and a halogen atom from adjacent carbons, typically facilitated by a strong base. wikipedia.orgchemguide.co.uk To synthesize this compound, a suitable precursor would be a 1-halo-1-cyclopentylcyclopentane (e.g., 1-bromo-1-cyclopentylcyclopentane or 1-chloro-1-cyclopentylcyclopentane).

The mechanism of dehydrohalogenation can be either E2 or E1, largely depending on the structure of the alkyl halide and the strength of the base. chemguide.co.uk

E2 Mechanism : A strong, bulky base is often used to promote the E2 pathway, which is a single, concerted step. youtube.com The base removes a proton from the β-carbon at the same time the halide leaving group departs from the α-carbon. matanginicollege.ac.in This mechanism is common for primary and secondary alkyl halides but can also occur with tertiary halides. matanginicollege.ac.inchemguide.co.uk

E1 Mechanism : In the presence of a weak base or in a protic solvent, tertiary alkyl halides like 1-halo-1-cyclopentylcyclopentane can undergo elimination via an E1 mechanism. matanginicollege.ac.inchemguide.co.uk Similar to alcohol dehydration, the reaction proceeds through a carbocation intermediate formed by the spontaneous departure of the halide ion. matanginicollege.ac.in

The choice of base is crucial; strong, non-bulky bases like potassium hydroxide (B78521) (KOH) in ethanol (B145695) favor the formation of the more substituted Zaitsev product, which in this case is this compound. libretexts.orgyoutube.com Bulky bases, such as potassium tert-butoxide, might favor the less substituted Hofmann product, although with a tertiary halide precursor for this compound, the Zaitsev product is generally expected to dominate. youtube.com

| Substrate | Reagent/Base | Solvent | Predominant Mechanism | Major Product |

|---|---|---|---|---|

| 1-Bromo-1-cyclopentylcyclopentane | Potassium Hydroxide (KOH) | Ethanol | E2/E1 | This compound |

| 1-Chloro-1-cyclopentylcyclopentane | Potassium tert-butoxide (t-BuOK) | tert-Butanol | E2 | This compound |

| 1-Iodo-1-cyclopentylcyclopentane | Sodium Ethoxide (NaOEt) | Ethanol | E2/E1 | This compound |

Advanced Spectroscopic and Structural Elucidation Techniques

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an indispensable tool for identifying unknown compounds, quantifying known compounds, and elucidating the structure and chemical properties of molecules.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical method that combines the separation capabilities of gas chromatography with the detection capabilities of mass spectrometry to identify different substances within a test sample. impactfactor.org The GC separates the components of a mixture, which are then ionized and identified by the MS based on their mass spectrum. nih.gov

In the context of 1-Cyclopentylcyclopentene, GC-MS is crucial for analyzing the products of reactions where it is either a reactant or a product. For instance, in dimerization or oligomerization reactions of cyclopentene (B43876), GC-MS can be used to identify this compound among other isomers and byproducts. The retention time in the gas chromatograph provides an initial indication of the compound, while the mass spectrum offers a definitive fingerprint. The fragmentation pattern of this compound in the mass spectrometer is characteristic of its molecular structure, allowing for unambiguous identification. biomedpharmajournal.org

Table 1: Hypothetical GC-MS Data for Analysis of a Cyclopentene Dimerization Product Mixture

| Retention Time (min) | Major Mass Fragments (m/z) | Compound Identification |

| 12.5 | 136 (M+), 107, 93, 79, 67 | This compound |

| 12.8 | 136 (M+), 107, 93, 79, 67 | 3-Cyclopentylcyclopentene (B13794198) |

| 13.2 | 136 (M+), 108, 93, 79, 67 | Bicyclopentyl (B158630) |

Note: This data is illustrative and retention times and fragmentation patterns can vary based on the specific GC-MS conditions.

Synchrotron Vacuum Ultraviolet Photoionization Mass Spectrometry (SVUV-PIMS) is an advanced analytical technique ideal for identifying reactive intermediates, including radicals and isomers, in complex chemical environments like pyrolysis and combustion. nih.gov This method utilizes tunable synchrotron-generated VUV photons to selectively ionize molecules, which can help in distinguishing between isomers that might be indistinguishable using conventional ionization methods. nih.gov

The study of pyrolysis mechanisms, for example, of biofuels or hydrocarbon fuels, could involve the formation of this compound as an intermediate. SVUV-PIMS is particularly valuable in such research because it can provide photoionization efficiency (PIE) curves, which are plots of the ion signal as a function of photon energy. researchgate.net These curves are characteristic for different isomers and can be used to identify and quantify them in the gas phase, providing critical insights into reaction mechanisms. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Research

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for determining the structure of organic compounds. It relies on the magnetic properties of atomic nuclei and can provide detailed information about the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is widely used for the quantitative analysis of olefinic compounds in complex mixtures, such as gasoline. auremn.org The chemical shift region for olefinic protons (typically 4.5-6.5 ppm) is distinct from that of paraffinic protons. auremn.org By integrating the signals in the olefinic region, the total olefin content can be determined.

For this compound, the vinylic proton on the double bond would produce a characteristic signal in the olefinic region of the ¹H NMR spectrum. In a mixture containing various cyclic and acyclic olefins, the specific chemical shift and multiplicity of this signal can aid in its identification and quantification. The ¹H NMR spectrum of cyclopentane (B165970) shows a single peak, indicating that all protons are equivalent, which serves as a basic reference for understanding the spectra of its derivatives. docbrown.info

Table 2: Typical ¹H NMR Chemical Shift Regions for Olefinic Protons

| Olefin Type | Chemical Shift Range (ppm) | Example Protons in this compound |

| Vinylic (C=CH) | 5.0 - 6.5 | The single proton on the double bond |

| Allylic (C=C-CH) | 1.6 - 2.6 | Protons on the carbons adjacent to the double bond |

Source: Adapted from literature on NMR analysis of olefins. auremn.org

For an unambiguous structural confirmation of this compound, especially when dealing with potential isomers, advanced NMR techniques are employed. These include two-dimensional (2D) NMR experiments that reveal correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, helping to establish the connectivity of protons within the cyclopentyl and cyclopentene rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms they are directly attached to, allowing for the assignment of carbon signals based on known proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity across the entire molecule, including the bond linking the two rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space correlations between protons that are close to each other, which can be used to determine the stereochemistry and conformation of the molecule. diva-portal.org

These advanced methods, often used in complex structure elucidation for natural products and drug discovery, provide a complete picture of the molecular architecture of this compound. diva-portal.orgmdpi.com

Chromatographic Separations for Research-Scale Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase."

For the research-scale analysis and purification of this compound, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are suitable methods.

Gas Chromatography (GC): Given that this compound is a relatively volatile hydrocarbon, GC is an excellent method for its separation and analysis. A non-polar stationary phase, such as one based on polydimethylsiloxane, would be appropriate, with helium or nitrogen as the carrier gas. Temperature programming can be used to optimize the separation from isomers or other reaction components. impactfactor.org

High-Performance Liquid Chromatography (HPLC): For purification on a larger research scale or for the analysis of less volatile derivatives, reversed-phase HPLC is a powerful tool. mdpi.com A C18 column (a non-polar stationary phase) with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water, would likely provide good separation. The elution order in reversed-phase HPLC is typically the opposite of that in normal-phase chromatography. researchgate.net

The choice of chromatographic method depends on the specific goals of the analysis, whether it is for qualitative identification, quantitative determination, or preparative purification of this compound.

X-ray Diffraction and Scattering for Microstructural Insights

X-ray diffraction (XRD) and scattering are powerful non-destructive techniques for probing the atomic and molecular structure of materials. nih.gov While XRD is primarily used for crystalline materials to determine lattice parameters and phase identity, small-angle X-ray scattering (SAXS) provides information on nanoscale structures, such as the size and shape of particles or polymers. researchgate.netroyalsocietypublishing.org

While a polymer derived directly from this compound is not widely documented, the application of X-ray techniques to structurally related materials provides significant insight into how such a polymer or related nanostructure might be characterized. XRD and SAXS are routinely used to investigate the structure of polymers containing cyclic hydrocarbon moieties or other complex architectures.

For instance, in the study of poly(p-phenylene), wide-angle X-ray diffraction was used to analyze the average size of coherently diffracting domains (crystallites) as a function of annealing temperature. scispace.com Similarly, the crystal structure of poly(p-phenylene terephthalamide) fibers was elucidated using XRD, revealing a monoclinic unit cell and the arrangement of the polymer chains. abo.fi For more complex systems like polyketoamine polymers, X-ray diffractograms show reflection peaks that indicate a structure intermediate between fully crystalline and amorphous states. researchgate.net

In the realm of nanostructured materials, time-resolved SAXS is a powerful tool for studying the formation and growth of nanoparticles in situ. mdpi.com For example, it has been used to monitor the synthesis of ZnO nanoparticles within a polyvinylpyrrolidone (B124986) (PVP) polymer network, allowing for the quantitative analysis of nucleation and growth kinetics. mdpi.com SAXS can also be used to determine the particle size distributions of metal nanoparticles supported on various materials. researchgate.net These examples demonstrate the utility of X-ray scattering for characterizing the morphology and internal structure of complex polymeric and nanostructured systems.

Table 3: Examples of X-ray Scattering Applications in Related Materials

| Material Type | Technique | Information Gained | Reference |

| Sintered Poly(p-phenylene) | Wide-Angle X-ray Diffraction (WAXD) | Average crystallite size and its variation with temperature. | scispace.com |

| Poly(p-phenylene terephthalamide) Fibers | X-ray Diffraction (XRD) | Crystal system, unit cell dimensions, and molecular chain packing. | abo.fi |

| Supported Ruthenium Catalysts | Small-Angle X-ray Scattering (SAXS) | Particle size distributions of metal nanoparticles on a support. | researchgate.net |

| ZnO Nanoparticles with PVP | In situ USAXS/SAXS | Kinetics of nanoparticle formation and growth within a polymer network. | mdpi.com |

| Polyketoamine Polymers | X-ray Diffraction (XRD) | Degree of crystallinity, showing an intermediate ordered state. | researchgate.net |

The structural analysis of hydrocarbons and related materials is continually evolving, with X-ray techniques at the forefront of innovation. Future developments aim to provide more detailed structural and dynamic information, often under real-world conditions.

One major direction is the advancement of time-resolved experiments. Ultrafast gas-phase X-ray scattering, enabled by X-ray free-electron lasers (XFELs), allows for the direct probing of molecular structures as they evolve during chemical reactions on femtosecond timescales. osti.govresearchgate.net This provides unprecedented insight into reaction intermediates and transition states.

Another frontier is the use of high-pressure single-crystal X-ray diffraction to study the behavior of hydrocarbons under extreme conditions. esrf.fr Such studies can reveal changes in electronic properties and intermolecular distances, which is relevant for materials science and understanding planetary interiors. esrf.fr For instance, high-pressure studies on large polycyclic aromatic hydrocarbons (PAHs) are exploring potential transitions to metallic and even superconducting states. esrf.fr

Furthermore, X-ray diffraction/scattering computed tomography (XDS-CT) is an emerging class of techniques that provide spatially resolved chemical and structural information within a sample cross-section. nih.govroyalsocietypublishing.org This non-destructive imaging method can map the distribution of different crystalline phases, amorphous content, and nanoscale features within a material, offering a more complete picture of its microstructure. nih.gov The application of these advanced X-ray methods to complex hydrocarbon systems will undoubtedly uncover new structural details and functional relationships in the future.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Reaction Energetics

Quantum chemical calculations are fundamental in determining the energetics of chemical reactions, providing insights into reaction barriers and the stability of intermediates and products.

Activation Energy Calculations for Thermal Decomposition

The thermal decomposition of a hydrocarbon involves the breaking of chemical bonds, a process that requires a specific amount of energy known as the activation energy (Ea). Quantum chemical methods are employed to model these pathways and calculate the associated energy barriers.

For cyclic hydrocarbons, decomposition often involves ring-opening reactions or the scission of C-C and C-H bonds. Theoretical studies on the unimolecular decomposition of cyclic alkyl radicals, such as the cyclopentyl radical, have been performed using methods like the CBS-QB3 level of theory to calculate energy barriers and rate constants. semanticscholar.orgarxiv.org These studies show that for the cyclopentyl radical, ring-opening and H-loss reactions are competitive across a range of temperatures. semanticscholar.org In the case of n-butylcyclohexane, a related alkylcycloalkane, ab initio methods have been used to explore C-C bond fission pathways, with Rice-Ramsperger-Kassel-Marcus (RRKM)/master equation simulations providing temperature- and pressure-dependent rate constants. nih.gov

For 1-cyclopentylcyclopentene, thermal decomposition would likely initiate at the weakest bonds. Potential pathways include the cleavage of the bond connecting the two rings, C-H bond scission at various positions, or reactions involving the double bond of the cyclopentene (B43876) ring. While specific values for this compound are not available, data from related compounds provide a useful reference.

| Compound | Decomposition Pathway | Method | Activation Energy (Ea) | Reference |

|---|---|---|---|---|

| n-Butylcyclohexane | C-C Bond Fission | G3B3, RRKM/ME | Not specified | nih.gov |

| Cyclopentyl Radical | Ring Opening / H-Loss | CBS-QB3 | Competitive Barriers | semanticscholar.org |

| Chlorocyclopentane | HCl Elimination | RRKM/ME | ~2.2 kJ/mol higher than experiment | scispace.com |

Conformational Analysis and Stability Studies

The three-dimensional structure of this compound is not static. The five-membered rings are non-planar and exhibit pseudorotation between various "envelope" and "twist" conformations to alleviate ring strain. The connection between the two rings introduces additional degrees of conformational freedom, dictating their relative orientation.

For this compound, computational analysis would focus on identifying the lowest energy conformers by mapping the potential energy surface as a function of the dihedral angle of the bond connecting the rings and the puckering coordinates of each ring. These studies are crucial as the stability and population of different conformers can significantly impact the molecule's reactivity and physical properties.

Molecular Dynamics and Reaction Pathway Modeling

Molecular dynamics (MD) simulations provide a method to observe the time-evolution of a molecular system, offering a powerful approach to modeling complex processes like pyrolysis and elucidating intricate reaction mechanisms.

Simulation of Pyrolysis Processes

Pyrolysis is the thermal decomposition of materials at elevated temperatures in an inert atmosphere. Simulating this process requires computational methods that can handle bond breaking and formation. Reactive Force Field Molecular Dynamics (ReaxFF-MD) is a prominent technique for this purpose, as it can model complex chemical reactions within large molecular systems. cityu.edu.hk

ReaxFF-MD has been successfully used to simulate the pyrolysis of various complex polymers, including those containing cyclic structures like cyclohexane (B81311). mdpi.com These simulations can systematically probe pyrolysis kinetics and the evolutionary pathways of decomposition under high temperatures, identifying the primary stages of fragmentation and the formation of small-molecule products like H₂, CO, and C₂H₄. mdpi.com Research on furan (B31954) pyrolysis has also utilized MD simulations to accurately predict the evolution of molecular structure and properties as the material converts to glassy carbon. dpi-proceedings.compsu.edu A simulation of this compound would involve constructing a model of multiple molecules and simulating their behavior at pyrolysis temperatures (e.g., >1000 K) to track the initial bond scissions, subsequent radical chain reactions, and the ultimate distribution of decomposition products.

Elucidation of Complex Reaction Mechanisms

Computational modeling is indispensable for untangling complex reaction networks. For hydrocarbons, oxidation and pyrolysis involve numerous simultaneous and sequential elementary reactions, including initiation, propagation, branching, and termination steps.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a versatile and widely used quantum mechanical modeling method to investigate the electronic structure of molecules. It is instrumental in calculating a wide range of properties, including molecular geometries, reaction energies, and activation barriers.

DFT has been applied to study the reactions of various alkenes. For instance, the mechanism of permanganate (B83412) oxidation of substituted alkenes was investigated using DFT calculations (B3LYP/6-31G(d)), which strongly favored a (3+2) cycloaddition pathway. nih.gov In another study, DFT calculations were used to predict the relative reactivities in Diels-Alder reactions involving cyclopentadiene (B3395910) and various vinylsilanes. researchgate.net The hydroboration of substituted cyclopropanes has also been investigated using the B3LYP density functional method to determine reaction pathways and transition state structures. researchgate.net

For this compound, DFT would be a primary tool for:

Optimizing the ground-state geometry and the structures of various conformers.

Calculating the energies of frontier molecular orbitals (HOMO and LUMO) to understand its electronic reactivity.

Mapping the potential energy surfaces for reactions such as addition to the double bond, hydrogen abstraction, or thermal decomposition to locate transition states and calculate activation energies. nih.gov

Determining thermochemical properties like enthalpy of formation.

These DFT-derived parameters provide the foundational data needed for more complex simulations, such as the kinetic modeling and molecular dynamics studies discussed previously.

Role in Advanced Chemical Processes and Materials Science Research

Fuel Chemistry Research Applications

The demand for high-performance fuels for aerospace and military applications has spurred research into high-energy density hydrocarbons. The structural characteristics of 1-cyclopentylcyclopentene make it and its saturated analogue, cyclopentylcyclopentane, relevant to this area of study.

This compound is an unsaturated C10 hydrocarbon, and its hydrogenated form is structurally related to components of high-density fuels. Research has focused on synthesizing multi-cyclic alkanes from biomass-derived precursors like cyclopentanone and cyclopentanol (B49286), which can be converted to cyclopentene (B43876) and subsequently oligomerized. acs.orgbohrium.com These processes can yield mixtures of C10 and C15 polycycloalkanes, which are investigated as potential additives to improve the volumetric energy values of conventional jet fuels. acs.org

The goal of this research is to produce renewable fuels with properties comparable to synthetic tactical fuels like JP-10, which is primarily composed of exo-tetrahydrodicyclopentadiene (B1248782). wikipedia.org By synthesizing and hydrogenating cyclopentene oligomers, researchers have produced biofuels with high densities (0.87–0.94 g/cm³) and high net volumetric heating values (38.3–41.4 MJ/L), properties that are similar to those of JP-10. acs.org For instance, a polycycloalkane mixture derived from cyclopentene oligomerization and hydrogenation exhibited a high density of 0.896 g/mL, making it a suitable additive for biojet fuels. acs.org Similarly, a C10 bicyclic hydrocarbon synthesized from cyclopentanone showed a density of 0.866 g/mL. nih.gov

Table 1: Properties of High-Density Fuels from Cyclopentene Derivatives

| Fuel Component/Mixture | Precursor | Density (g/mL) | Net Volumetric Heating Value (MJ/L) | Freezing Point (°C) |

|---|---|---|---|---|

| C10 & C15 Polycycloalkanes | Cyclopentene | 0.896 | - | - |

| Bi(cyclopentane)-based biofuels | Various biomass molecules | 0.87–0.94 | 38.3–41.4 | -58 to -80 |

| Bicyclic C10 Hydrocarbon | Cyclopentanone | 0.866 | - | - |

| Polycycloalkane Mixture | Cyclopentanone | 0.943 | - | -39.45 |

| JP-10 (for comparison) | Dicyclopentadiene | ~0.94 | 39.6 | < -110 |

The thermal stability of fuel components is critical for high-speed aerospace applications. While direct studies on the thermal decomposition of this compound are not extensively detailed in the provided results, the behavior of its precursors, cyclopentene and cyclopentanone, provides significant insights. The thermal decomposition of cyclopentene has been shown to be a gas-phase homogeneous process. researchgate.net Studies on cyclopentanone, a related five-membered cyclic ketone, reveal that its decomposition at high temperatures (761–816 K) yields products such as 2-cyclopentenone, 1-butene, carbon monoxide, and ethylene (B1197577). nih.govresearchgate.net More detailed investigations have identified multiple decomposition pathways for these cyclic compounds, which are crucial for understanding their stability and combustion characteristics under fuel system conditions. nih.govnih.gov

Catalysis Research and Optimization

Catalytic processes are central to the synthesis and transformation of this compound and related compounds. Research in this area focuses on developing selective catalysts and understanding the mechanisms that lead to their deactivation.

In the context of olefin oligomerization, which is relevant to the formation of this compound, catalyst deactivation is a significant challenge. While not specific to this compound, studies on related processes, such as 1-butene oligomerization over HZSM-5 zeolite catalysts, show that deactivation is often caused by the formation and trapping of oligomers and coke within the catalyst structure. chemrxiv.org In polymerization reactions of olefins like 1-hexene, catalyst deactivation can occur through pathways such as the formation of stable π-allyl species and previously unrecognized dimethylalane complexes that are resistant to further monomer addition. uvic.ca These findings provide a framework for understanding potential deactivation pathways in acid-catalyzed reactions involving cyclopentene and its dimers.

The selective synthesis of cyclopentene dimers and their subsequent conversion are key areas of research. The choice of catalyst can significantly influence the product distribution. For example, the use of hydrochloric acid as a catalyst for cyclopentene dimerization can lead to the formation of 4-cyclopentylcyclopentene, which then rearranges to a more stable product where the double bond is positioned between the two rings, akin to this compound. researchgate.net Other catalysts, such as tungsten hydrogen bronze and Lewis acids, can convert cyclopentene into decalin. researchgate.net

The selective hydrogenation of cyclopentadiene (B3395910) to cyclopentene is another critical step, as cyclopentadiene is a common starting material. Catalysts like palladium on alumina (Pd/Al2O3) have been studied for this liquid-phase partial hydrogenation. researchgate.net Furthermore, soluble nickel compounds combined with aluminum trialkyl or lithium alkyl compounds have been developed for the selective hydrogenation of cyclopentadiene to cyclopentene, which is a useful monomer for polymerization. epo.org The development of efficient catalysts is also crucial for converting biomass-derived furfural into cyclopentanone and cyclopentanol, which are precursors for high-density fuels. nih.govnih.gov

Polymer Science and Oligomerization Studies

This compound is a direct product of the dimerization of cyclopentene, a process that is fundamental to oligomerization and polymerization studies. The oligomerization of cyclopentene using solid acid catalysts like Amberlyst-36 has been shown to produce C10 and C15 polycycloalkenes with high yields. acs.org This process is a key step in the synthesis of high-density fuel components from cyclopentanol, which is first dehydrated to cyclopentene. acs.org The resulting oligomers, including dimers like this compound, are then typically hydrogenated to form stable polycycloalkanes for fuel applications. acs.org The study of these oligomerization reactions is essential for controlling the molecular weight and structure of the resulting products, thereby tailoring their properties for specific applications in materials and fuel science.

Influence on Monomer Incorporation and Polymer Microstructure

In the field of polymer science, the structure of a monomer profoundly influences its ability to be incorporated into a polymer chain and dictates the final microstructure of the material. For a substituted cyclic olefin like this compound, its bulky cyclopentyl group is expected to exert significant steric hindrance, which affects its reactivity relative to other monomers in a copolymerization process. This steric effect can lower the rate of its incorporation into a growing polymer chain compared to less hindered monomers such as cyclopentene or norbornene.

The incorporation ratio of monomers in a copolymer can be controlled by adjusting the comonomer feed ratio during synthesis. rsc.orgresearchgate.net In the case of copolymerizing this compound, a higher concentration in the feed would be necessary to achieve a significant presence in the final polymer. The distribution of monomer units within the polymer chain—whether random, alternating, or in blocks—is also heavily influenced by the monomer's structure. The presence of a bulky substituent like the cyclopentyl group would likely lead to a more random incorporation, as the steric hindrance would prevent the formation of long, uniform sequences of the monomer. mdpi.com

The structure of the monomer is a critical factor that determines the physical and thermal properties of the resulting polymer. mdpi.comnih.gov The introduction of the this compound unit into a polymer backbone would increase the rigidity and volume of the chain, likely leading to a higher glass transition temperature (Tg) and altered mechanical properties compared to a polymer made from unsubstituted cyclopentene.

Table 1: Comparison of Cyclic Olefin Monomers and Predicted Influence on Polymerization

| Monomer | Structure | Key Structural Feature | Predicted Influence on Polymer Microstructure |

| Cyclopentene | C₅H₈ | Unsubstituted five-membered ring | Uniform incorporation, leading to linear polypentenamer with rubber-like properties. |

| Norbornene | C₇H₁₀ | Strained bicyclic system | High reactivity due to high ring strain, facilitates rapid polymerization. |

| This compound | C₁₀H₁₆ | Cyclopentene with a bulky cyclopentyl substituent | Steric hindrance may lower incorporation rate; likely disrupts chain packing, affecting crystallinity and increasing Tg. |

| Methoxycarbonyl cyclopentene | C₇H₁₀O₂ | Cyclopentene with an ester functional group | Functional group allows for post-polymerization modification; influences solubility and thermal behavior. rsc.orgresearchgate.net |

Research on Ring-Opening Metathesis Polymerization (ROMP) with Related Cyclic Olefins

Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique for synthesizing functional polymers from strained cyclic olefins. researchgate.netnih.gov The reaction is driven by the relief of ring strain in the monomer and is typically initiated by transition metal catalysts, most notably well-defined ruthenium complexes like the Grubbs catalysts. rsc.orgprinceton.edu

Cyclopentene is a classic monomer used in ROMP, yielding polypentenamer, a polymer with properties similar to natural rubber. researchgate.netrsc.org The polymerization proceeds through the cleavage and reformation of carbon-carbon double bonds, opening the cyclic structure to form a linear polymer chain while preserving the double bonds in the backbone. princeton.edustudy.com This process allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions, particularly in living polymerization systems. nih.gov

While direct studies on the ROMP of this compound are not extensively documented, its structural similarity to cyclopentene makes it a viable candidate for this type of polymerization. As a substituted cyclopentene, it possesses the necessary ring strain to undergo ROMP. However, several factors related to its structure would influence the reaction:

Steric Hindrance: The bulky cyclopentyl group attached to the double bond would likely affect the coordination of the monomer to the metal center of the catalyst. This could result in a slower polymerization rate compared to unsubstituted cyclopentene.

Polymer Properties: The incorporation of the C₁₀H₁₆ monomer unit would result in a polymer with pendant cyclopentyl groups along the chain. This would significantly alter the physical properties of the resulting material, increasing its bulkiness and likely raising its glass transition temperature.

Stereochemistry: The substituent on the double bond could influence the stereochemistry (cis/trans content) of the double bonds formed in the polymer backbone, which in turn affects the material's properties.

Research into the ROMP of various functionalized cyclopentenes and other cyclic olefins demonstrates the versatility of this method for creating novel materials with tailored properties. rsc.orgnih.gov For instance, the copolymerization of functionalized cyclopentenes with other cyclic monomers like norbornene or cyclooctadiene allows for precise control over the resulting polymer's characteristics. researchgate.net

Implications for "Green Chemistry" and Sustainable Processes

By-product Management in Environmentally Benign Solvent Production

The principles of green chemistry encourage the development of sustainable processes that minimize waste and use environmentally benign substances. Cyclopentyl methyl ether (CPME) has emerged as a promising green solvent, offering a safer and more sustainable alternative to traditional ether solvents like tetrahydrofuran (B95107) (THF) and dioxane. us.eswikipedia.org CPME is produced industrially through the acid-catalyzed addition of methanol (B129727) to cyclopentene. wikipedia.org

In this synthesis process, side reactions can occur, leading to the formation of by-products. One common side reaction is the dimerization or oligomerization of the cyclopentene feedstock, particularly in the presence of an acid catalyst. This can lead to the formation of C10 compounds, including isomers of dicyclopentene such as this compound.

Effective by-product management is crucial for maintaining the efficiency and environmental credentials of the CPME production process. Industrial methods employ several strategies to handle these by-products:

Process Optimization: By carefully controlling reaction conditions such as temperature, pressure, and catalyst concentration, the formation of undesired dimers and oligomers can be minimized. A continuous production process using a fixed-bed reactor helps to improve reaction selectivity and reduce by-product formation. google.com

Separation and Purification: The reaction mixture undergoes distillation to separate the desired CPME product from unreacted starting materials and heavier by-products. A light component removal tower is used to recover and recycle unreacted cyclopentene and methanol, improving atom economy. google.com

Adsorption: Adsorption columns can be used to filter the cyclopentene feedstock before it enters the reactor, removing impurities that could lead to catalyst deactivation or side reactions. google.com

Valorization of Biomass-Derived Feedstocks Leading to Related Compounds

A key goal of sustainable chemistry is the "valorization" of biomass—transforming renewable, plant-based feedstocks into valuable chemicals and fuels. Furfural, a platform chemical derived from the hemicellulose portion of lignocellulosic biomass, is a critical starting point for producing a range of bio-based chemicals. acs.orgnih.gov

Significant research has focused on converting furfural into cyclopentanone, a versatile chemical intermediate. nih.govresearchgate.net This transformation typically involves a hydrogenative ring rearrangement in an aqueous medium using heterogeneous catalysts. researchgate.net While this process is promising, it can also lead to the formation of heavy by-products or "humins" through polymerization of intermediates, which presents a challenge for process efficiency. nih.gov

Once cyclopentanone is obtained from biomass, it can be further upgraded through C-C coupling reactions to create larger, more complex molecules. One such reaction is the self-condensation of cyclopentanone, which can be catalyzed by basic materials like magnesium carbonate. rsc.org This reaction produces 2-cyclopentylidenecyclopentanone, a C10 compound that is an isomer of this compound. rsc.org This C10 ketone can then potentially be converted into high-density biofuels or other chemical products.

This pathway from biomass to C10 cyclic compounds represents a significant advancement in creating sustainable alternatives to petrochemicals. It demonstrates how a simple, bio-derived molecule like furfural can be transformed into more complex structures suitable for advanced applications.

Table 2: Key Stages in the Valorization of Furfural to Cyclopentene-Related Compounds

| Stage | Feedstock | Key Intermediate(s) | Product(s) | Significance |

| 1. Biomass Processing | Lignocellulosic Biomass (e.g., agricultural waste) | Hemicellulose | Furfural | Production of a key platform chemical from a renewable, non-food source. acs.org |

| 2. Ring Rearrangement | Furfural | 4-hydroxy-2-cyclopentenone, Furfuryl alcohol | Cyclopentanone | Conversion of a furanic compound into a versatile five-membered alicyclic ring. nih.govbcrec.id |

| 3. C-C Coupling | Cyclopentanone | - | 2-Cyclopentylidenecyclopentanone | Upgrading a C5 intermediate to a more complex C10 structure, a precursor for fuels and chemicals. rsc.org |

Derivatization and Functionalization Strategies

Synthesis of Novel Derivatives for Structure-Reactivity Studies

The synthesis of novel derivatives of 1-Cyclopentylcyclopentene is fundamental to understanding how structural modifications influence its chemical behavior. While direct studies on this compound are not extensively documented, analogous synthetic strategies for cyclopentene (B43876) derivatives can be extrapolated. These methods often involve domino reactions, which allow for the construction of complex molecular architectures in a single step. For instance, a serendipitous one-step transformation of 5′-deoxy-5′-heteroarylsulfonylnucleosides into cyclopentene derivatives has been reported, proceeding through a domino reaction initiated by α-deprotonation of a heteroaryl sulfone. This type of reaction could potentially be adapted to synthesize substituted this compound derivatives for structure-reactivity analysis.

| Derivative Type | Potential Synthetic Strategy | Key Reagents/Catalysts | Anticipated Reactivity Change |

| Aryl-substituted | Organocerium addition to a cyclopentanone precursor followed by elimination | ArLi, CeCl₃, MsCl, DBU | Altered electronic properties of the double bond |

| 1,2-Disubstituted | Palladium-catalyzed cycloisomerization of a diene precursor | (π-allyl)Pd(Cl)PCy₃, NaB[3,5-C₆H₃(CF₃)₂]₄ | Steric hindrance affecting addition reactions |

| Heteroatom-substituted | Domino reaction from a functionalized precursor | DBU, Heteroaryl sulfone | Introduction of polar interactions and hydrogen bonding capabilities |

This table presents hypothetical derivatization strategies for this compound based on known methods for other cyclopentenes.

Introduction of Functional Groups for Enhanced Research Utility

The introduction of specific functional groups onto the this compound scaffold can significantly broaden its applicability in research. Functionalization can provide handles for further chemical transformations, attachment to solid supports, or conjugation to biomolecules. Common strategies for functionalizing cyclopentane (B165970) rings, which can be adapted for this compound, often begin with the functionalization of simpler five-membered carbocyclic starting materials.

For instance, the alkylation of cyclopentadiene (B3395910) can yield substituted cyclopentadienes with functionality at all five carbons, which can then undergo further reactions like Diels-Alder cycloadditions. Subsequent transformations of the resulting cyclopentenes, such as dihydroxylation or epoxidation, can introduce oxygen-containing functional groups. Aldol condensation reactions of benzil with ketones containing an α-hydrogen atom in the presence of a base like sodium hydroxide (B78521) are also employed for the synthesis of functionalized 2-cyclopenten-1-one derivatives, which could serve as precursors to functionalized this compound analogs.

| Functional Group | Potential Introduction Method | Purpose of Functionalization |

| Hydroxyl (-OH) | Dihydroxylation of the double bond | Precursor for further reactions (e.g., etherification, esterification) |

| Carbonyl (C=O) | Oxidation of a hydroxyl group or Aldol condensation approach | Key intermediate for nucleophilic additions |

| Amine (-NH₂) | Reductive amination of a carbonyl derivative | Introduction of basicity, handle for amide coupling |

| Halogen (-X) | Halogenation of the double bond | Precursor for cross-coupling reactions |

This table outlines potential strategies for introducing functional groups to this compound to enhance its research applications.